Pgy72L3zgf

Description

For the purpose of this analysis, we assume "Pgy72L3zgf" is a novel compound requiring characterization and benchmarking against structurally or functionally analogous substances.

Properties

CAS No. |

88913-98-8 |

|---|---|

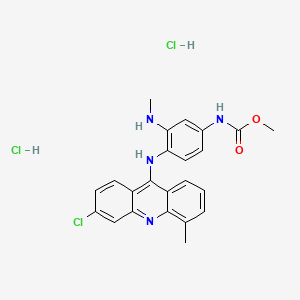

Molecular Formula |

C23H23Cl3N4O2 |

Molecular Weight |

493.8 g/mol |

IUPAC Name |

methyl N-[4-[(3-chloro-5-methylacridin-9-yl)amino]-3-(methylamino)phenyl]carbamate;dihydrochloride |

InChI |

InChI=1S/C23H21ClN4O2.2ClH/c1-13-5-4-6-17-21(13)28-19-11-14(24)7-9-16(19)22(17)27-18-10-8-15(12-20(18)25-2)26-23(29)30-3;;/h4-12,25H,1-3H3,(H,26,29)(H,27,28);2*1H |

InChI Key |

OGWPECPWFWEIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Cl)NC4=C(C=C(C=C4)NC(=O)OC)NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves multiple steps:

Formation of the Acridine Core: The initial step involves the synthesis of the acridine core, which is achieved through a series of cyclization reactions.

Chlorination: The acridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Amination: The chlorinated acridine is reacted with appropriate amines to introduce the amino groups.

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates

Scientific Research Applications

Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe for studying cellular processes and interactions due to its fluorescent properties.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl N-(4-((3-chloro-5-methylacridin-9-yl)amino)-3-(methylamino)phenyl)carbamate dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .

Comparison with Similar Compounds

Key Findings :

- Catalytic Potential: Hybrid phosphine-alkene ligands () exhibit superior metal-binding versatility compared to inferred properties of "this compound," but the latter may offer enhanced stability under oxidative conditions .

- Flame Retardancy : The EP/GF/DiDOPO composite () outperforms most phosphorus-based analogs in limiting oxygen index (LOI >32%) due to synergistic effects between DiDOPO and glass fiber .

Comparison with Functionally Similar Compounds

Functional analogs are identified based on applications rather than structure:

Key Findings :

- While NLP models () prioritize computational scalability, "this compound" aligns with industrial chemistry priorities such as cost-effective synthesis and environmental safety .

- Functional analogs like BERT and GPT-2 highlight the importance of pretraining/pretreatment phases, paralleling the "activation" steps required for catalytic compounds like "this compound" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.